Cas no 5440-76-6 (Diphenyl(p-tolyl)methanol)

Diphenyl(p-tolyl)methanol 化学的及び物理的性質
名前と識別子
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- Diphenyl(p-tolyl)methanol
- (4-Methylphenyl)(diphenyl)methanol
- (4-methylphenyl)-diphenylmethanol
- 4-Methyltriphenylcarbinol
- Benzenemethanol,4-methyl-a,a-diphenyl-
- 4-Methylphenyldiphenylmethanol
- 4-Methyltriphenylmethanol
- 4-Methyltrityl alcohol
- Methanol,diphenyl-p-tolyl-
- NSC 20741
- p-Methyltritylcarbinol
- 1-(4-METHYLPHENYL)-1,1-DIPHENYLMETHANOL
- (4-methylphenyl)-di(phenyl)methanol
- Benzenemethanol, 4-methyl-alpha,alpha-diphenyl-
- 4-Methyltrityl-OH
- DTXSID10202790
- NSC20741
- 5440-76-6
- 4-Methyl-triphenylcarbinol
- A846997
- QUMADPCRQDGMNX-UHFFFAOYSA-N
- AS-18407
- SCHEMBL813126
- CS-0141480
- AKOS005068296
- (4-methylphenyl)-di(phenyl)methanol;Diphenyl(p-tolyl)methanol
- MFCD00092323
- Q63399106
- NSC-20741
- Diphenyl-p-tolylcarbinol
- p-Methyltrityl carbinol
- ALBB-032205
- (4-Methylphenyl)diphenylmethanol
- triphenylcarbinol, 4-methyl-
-
- MDL: MFCD00092323
- インチ: InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3
- InChIKey: QUMADPCRQDGMNX-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
計算された属性
- せいみつぶんしりょう: 274.13584
- どういたいしつりょう: 274.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 1.112
- ゆうかいてん: 79-84°C
- ふってん: 429.7°Cat760mmHg
- フラッシュポイント: 170.7°C
- 屈折率: 1.613
- PSA: 20.23
- LogP: 4.27920
Diphenyl(p-tolyl)methanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302; H319
- 警告文: P264; P270; P280; P301+P312; P305+P351+P338; P330; P337+P313; P501
- ちょぞうじょうけん:Store at room temperature
Diphenyl(p-tolyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9272831-250mg |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 97% | 250mg |
RMB 79.20 | 2025-02-21 | |
Chemenu | CM309048-1g |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 95+% | 1g |
$622 | 2021-06-16 | |
TRC | D494528-500mg |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 500mg |
$ 65.00 | 2022-06-02 | ||
Fluorochem | 212620-1g |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 95% | 1g |
£67.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53115-250mg |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 97% | 250mg |
¥20.0 | 2024-07-16 | |
Cooke Chemical | BD9272831-1g |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 97% | 1g |
RMB 159.20 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-482479-1 g |
Diphenyl(p-tolyl)methanol, |
5440-76-6 | 1g |
¥903.00 | 2023-07-11 | ||
eNovation Chemicals LLC | Y1265143-25g |
4-methyltriphenylcarbinol |
5440-76-6 | 98% | 25g |
$205 | 2024-06-06 | |
abcr | AB456828-25g |
(4-Methylphenyl)-di(phenyl)methanol; . |
5440-76-6 | 25g |
€304.80 | 2024-08-03 | ||
abcr | AB456828-1g |
(4-Methylphenyl)-di(phenyl)methanol; . |
5440-76-6 | 1g |
€64.70 | 2024-08-03 |
Diphenyl(p-tolyl)methanol 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Diphenyl(p-tolyl)methanolに関する追加情報
Introduction to Diphenyl(p-tolyl)methanol (CAS No. 5440-76-6)
Diphenyl(p-tolyl)methanol, chemically identified by the CAS number 5440-76-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, featuring a phenyl group and a p-tolyl (para-methylphenyl) substituent attached to a methanol moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. The molecular structure of Diphenyl(p-tolyl)methanol consists of two aromatic rings connected by a methylene bridge, with the methanol group providing a polar functional handle for further derivatization.
The synthesis of Diphenyl(p-tolyl)methanol typically involves the reaction of benzophenone with p-tolymagnesium bromide, followed by hydrolysis to yield the corresponding alcohol. This method leverages Grignard reagents, which are powerful nucleophiles in organic synthesis, to facilitate the formation of the carbon-carbon bond between the phenyl and p-tolyl groups. The reaction conditions must be carefully controlled to ensure high yield and purity, often requiring anhydrous solvents and inert atmospheres to prevent side reactions.
In recent years, Diphenyl(p-tolyl)methanol has been explored for its potential applications in drug development. Its rigid aromatic core and hydroxyl group make it a versatile scaffold for designing bioactive molecules. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. The para-methyl substituent on the p-tolyl ring can influence electronic properties and binding affinity, making it a critical feature for optimizing pharmacological activity.
One notable area of research involves the use of Diphenyl(p-tolyl)methanol in the synthesis of ligands for metal-organic frameworks (MOFs). MOFs are porous materials with tunable structures that find applications in catalysis, gas storage, and separation technologies. The aromaticity and steric bulk provided by the phenyl and p-tolyl groups can enhance the stability and selectivity of MOF structures when used as linking units or functional moieties. Recent studies have demonstrated its efficacy in constructing MOFs with high surface areas and specific binding sites for small molecule adsorption.
The chemical reactivity of Diphenyl(p-tolyl)methanol also makes it a valuable building block for polymer chemistry. Its ability to undergo esterification, etherification, or oxidation reactions allows for the creation of polymers with tailored properties. For example, polymers derived from Diphenyl(p-tolyl)methanol have shown promise as biodegradable materials due to their hydroxymethyl functionality, which can participate in hydrogen bonding networks. These polymers exhibit good mechanical strength while maintaining environmental compatibility.
Another emerging application of Diphenyl(p-tolyl)methanol is in the field of organic electronics. The conjugated system formed by the aromatic rings can contribute to electron transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) or photovoltaic cells. Researchers have incorporated derivatives of this compound into π-conjugated polymers to improve charge mobility and device performance. The hydroxymethyl group also provides opportunities for further functionalization to fine-tune optoelectronic characteristics.
From an industrial perspective, Diphenyl(p-tolyl)methanol serves as an important intermediate in fine chemical manufacturing. Its relatively stable structure allows for scalable synthesis under controlled conditions, ensuring cost-effective production for various downstream applications. Companies specializing in specialty chemicals often incorporate this compound into their portfolios due to its versatility and utility across multiple industries.
The safety profile of Diphenyl(p-tolyl)methanol is another critical consideration in its handling and application. While not classified as hazardous under typical storage conditions, proper precautions must be taken to avoid exposure during synthesis or processing. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended when working with this compound. Additionally, storage should be conducted in cool, dry environments away from direct sunlight to prevent degradation.
In conclusion,Diphenyl(p-tolyl)methanol (CAS No. 5440-76-6) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and polymer chemistry. Its unique structural features enable diverse functionalization strategies, making it indispensable for researchers seeking innovative solutions across these disciplines. As synthetic methodologies continue to advance, the utility of this compound is expected to expand further, driving new discoveries and industrial advancements.
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